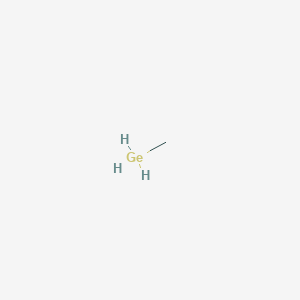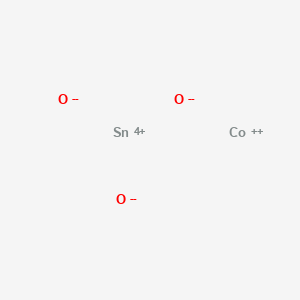
Cobalt tin oxide (CoSnO3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt tin oxide (CoSnO3) is a semiconductor compound composed of cobalt, tin, and oxygen.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt tin oxide can be synthesized through various methods, including hydrothermal synthesis, sol-gel techniques, and calcination strategies. One common method involves the hydrothermal process, where cobalt and tin precursors are mixed in an aqueous solution and subjected to high temperatures and pressures. This method allows for the formation of cobalt tin oxide nanoparticles with controlled size and morphology .
Another approach is the sol-gel technique, where cobalt and tin salts are dissolved in a solvent, followed by the addition of a gelling agent. The resulting gel is then dried and calcined to obtain cobalt tin oxide. This method offers precise control over the composition and structure of the final product .
Industrial Production Methods
Industrial production of cobalt tin oxide typically involves large-scale hydrothermal synthesis or sol-gel processes. These methods are scalable and can produce high-purity cobalt tin oxide with consistent properties. The choice of method depends on the desired application and specific requirements for the material .
化学反应分析
Types of Reactions
Cobalt tin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of cobalt and tin ions .
Common Reagents and Conditions
Oxidation: Cobalt tin oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of cobalt tin oxide can be achieved using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in cobalt tin oxide with other elements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt tin oxide may produce cobalt(III) oxide and tin(IV) oxide, while reduction may yield cobalt metal and tin metal .
科学研究应用
Cobalt tin oxide has a wide range of scientific research applications due to its unique properties:
Energy Storage: Cobalt tin oxide is used as an anode material in sodium-ion batteries, where it exhibits high specific capacity and good cycling stability.
Catalysis: It serves as a catalyst in various chemical reactions, including the oxygen evolution reaction (OER) and photocatalytic degradation of organic pollutants
Environmental Remediation: Cobalt tin oxide is employed in the removal of contaminants from water through photocatalytic processes.
Sensors: It is used in gas sensors for detecting hazardous gases due to its high sensitivity and selectivity.
作用机制
The mechanism of action of cobalt tin oxide in various applications is primarily attributed to its unique electronic structure and surface properties. In energy storage applications, cobalt tin oxide facilitates the storage and release of sodium ions through reversible redox reactions. The presence of cobalt and tin ions enhances the material’s electrochemical performance by providing multiple oxidation states for charge transfer .
In catalysis, cobalt tin oxide acts as an active site for the adsorption and activation of reactant molecules. The compound’s high surface area and porosity contribute to its catalytic efficiency. Additionally, the formation of reactive oxygen species (ROS) on the surface of cobalt tin oxide plays a crucial role in photocatalytic degradation processes .
相似化合物的比较
Cobalt tin oxide can be compared with other similar compounds, such as cobalt oxide (Co3O4) and tin oxide (SnO2). While all these compounds exhibit semiconductor properties, cobalt tin oxide stands out due to its unique combination of cobalt and tin ions, which provide enhanced electrochemical and catalytic performance .
Similar Compounds
属性
IUPAC Name |
cobalt(2+);oxygen(2-);tin(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Sn/q+2;3*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOQMWSMQHHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Co+2].[Sn+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345-19-3 |
Source


|
| Record name | Cobalt tin oxide (CoSnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt tin oxide (CoSnO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
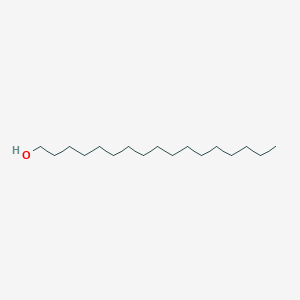
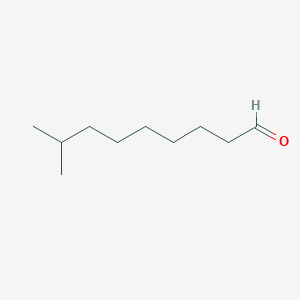
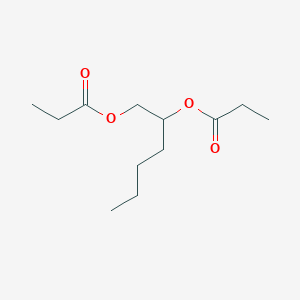

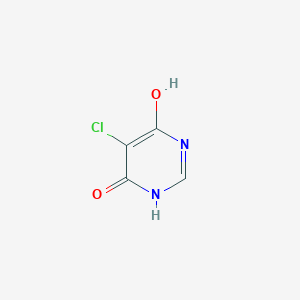

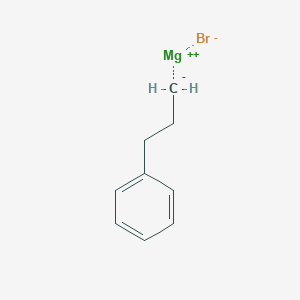
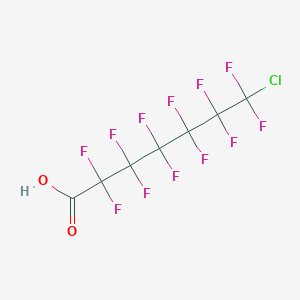

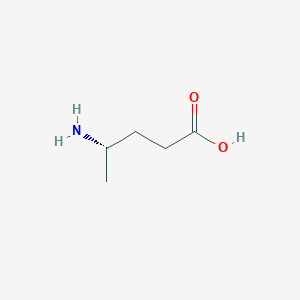

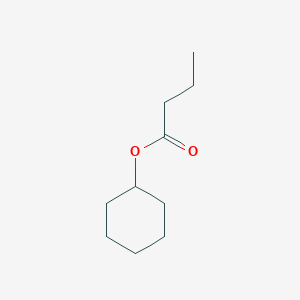
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
